molecular formula C10H10BrCl2N B8492549 N-(5-bromo-2,3-dichlorobenzyl)cyclopropanamine

N-(5-bromo-2,3-dichlorobenzyl)cyclopropanamine

Cat. No.: B8492549
M. Wt: 295.00 g/mol
InChI Key: OKSRDRBTAARUNS-UHFFFAOYSA-N
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Description

N-(5-bromo-2,3-dichlorobenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C10H10BrCl2N and its molecular weight is 295.00 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrCl2N

Molecular Weight

295.00 g/mol

IUPAC Name

N-[(5-bromo-2,3-dichlorophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C10H10BrCl2N/c11-7-3-6(5-14-8-1-2-8)10(13)9(12)4-7/h3-4,8,14H,1-2,5H2

InChI Key

OKSRDRBTAARUNS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C(C(=CC(=C2)Br)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2,3-dichlorobenzaldehyde (1 eq.) from the previous step and cyclopropylamine (2 eq.) were combined in CH2Cl2 (0.1 M). To this was then added MgSO4 (1 eq.) and the resulting suspension was stirred at RT for 18 h. The insolubles were then removed via filtration through a pad of celite and the filtrate was concentrated in vacuo. The crude imine thus obtained was then re-taken up in a 2:1 (v/v) mixture of THF:MeOH (0.17 M). To this solution was added sodium borohydride (10 eq.) portionwise and the resulting mixture was stirred at RT for 48 h. The reaction was quenched with 1 N aq. HCl, neutralized with 1 N aq. NaOH and extracted with ether. The combined organic extracts were then washed with water and brine, dried over Na2SO4, filtered and the filtrate concentrated in vacuo. Purification of the crude product thus obtained by way of flash chromatography (SiO2, Hex→1:1 (v/v) Hex:EtOAc) afforded the title compound as a colorless oil.
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Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2,3-dichlorobenzaldehyde from the previous step (1 eq.), cyclopropylamine (1 eq.) and sodium cyanoborohydride (1.5 eq.) were combined in MeOH (0.2 M). At 0° C., acetic acid (3 eq.) was added dropwise and the reaction mixture was slowly warmed to RT over 16 h. The reaction mixture was then diluted with ether and quenched with 1N aq. NaHCO3. The aqueous layer was separated and back-extracted with ether. The combined organic extracts were then washed with brine, dried over MgSO4, filtered and the filtrate concentrated in vacuo. Purification of the crude product thus obtained by way of flash chromatography (SiO2, Hex→80:20 (v/v) Hex:EtOAc) afforded the title compound as a colorless oil.
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